N~2~,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine
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Overview
Description
N~2~,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiadiazepine core substituted with two 3-methylphenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a benzothiadiazepine precursor with 3-methylphenyl amines. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
N~2~,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photoconductors.
Mechanism of Action
The mechanism of action of N2,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine
- 2,4-Quinazolinediamine, 7-methyl-N2,N4-bis(3-methylphenyl)
- Pyrimido[4,5-d]pyrimidines
Uniqueness
N~2~,N~4~-Bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine is unique due to its specific substitution pattern and the presence of the benzothiadiazepine core. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
574010-77-8 |
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Molecular Formula |
C22H20N4S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-N,4-N-bis(3-methylphenyl)-3,1,5-benzothiadiazepine-2,4-diamine |
InChI |
InChI=1S/C22H20N4S/c1-15-7-5-9-17(13-15)23-21-25-19-11-3-4-12-20(19)26-22(27-21)24-18-10-6-8-16(2)14-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
NYRMPGYWGBLWHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C(S2)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
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